1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid
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Overview
Description
1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound featuring a thiazolidine ring, a piperidine ring, and a fluorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved through the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid.
Introduction of the Fluorobenzylidene Moiety: This step involves the Knoevenagel condensation reaction between the thiazolidine derivative and 4-fluorobenzaldehyde.
Formation of the Piperidine Ring: The final step involves the coupling of the thiazolidine derivative with piperidine-4-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, green chemistry approaches, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorobenzylidene moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene moiety are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- (5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Uniqueness
1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is unique due to the presence of both the thiazolidine and piperidine rings, along with the fluorobenzylidene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19FN2O5S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19FN2O5S/c20-14-3-1-12(2-4-14)11-15-17(24)22(19(27)28-15)10-7-16(23)21-8-5-13(6-9-21)18(25)26/h1-4,11,13H,5-10H2,(H,25,26)/b15-11- |
InChI Key |
IFHFZUOOECOTJI-PTNGSMBKSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Origin of Product |
United States |
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